molecular formula C9H9BrF2O2 B14783621 4-Bromo-1-difluoromethoxy-2-ethoxy-benzene

4-Bromo-1-difluoromethoxy-2-ethoxy-benzene

Cat. No.: B14783621
M. Wt: 267.07 g/mol
InChI Key: TUDRMVLMXOTJCH-UHFFFAOYSA-N
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Description

4-Bromo-1-difluoromethoxy-2-ethoxy-benzene is an organic compound characterized by the presence of bromine, difluoromethoxy, and ethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the treatment of 1-bromo-4-(trifluoromethoxy)benzene with lithium diisopropylamide (LIDA) at low temperatures to generate the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-difluoromethoxy-2-ethoxy-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions:

Major Products Formed:

    Substituted Benzene Derivatives: Depending on the nucleophile used in substitution reactions.

    Oxidized or Reduced Products: Resulting from oxidation or reduction reactions.

Scientific Research Applications

4-Bromo-1-difluoromethoxy-2-ethoxy-benzene has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-1-difluoromethoxy-2-ethoxy-benzene involves its interaction with molecular targets, leading to various biochemical effects. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1-difluoromethoxy-2-ethoxy-benzene is unique due to the combination of bromine, difluoromethoxy, and ethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C9H9BrF2O2

Molecular Weight

267.07 g/mol

IUPAC Name

4-bromo-1-(difluoromethoxy)-2-ethoxybenzene

InChI

InChI=1S/C9H9BrF2O2/c1-2-13-8-5-6(10)3-4-7(8)14-9(11)12/h3-5,9H,2H2,1H3

InChI Key

TUDRMVLMXOTJCH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)OC(F)F

Origin of Product

United States

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